Venturicidin B
Overview
Description
It belongs to the class of glycosylated macrolides and was first isolated from the bacterium Streptomyces in 1961 . Venturicidin B is known for its ability to inhibit the ATP synthase enzyme, making it a valuable tool in scientific research, particularly in studies focused on energy metabolism and mitochondrial function .
Mechanism of Action
Target of Action
Venturicidin B primarily targets the ATP synthase complex of fungi and bacteria . This complex is a central player in cellular bioenergetics and is a potential antibiotic target . The ATP synthase complex is involved in ATP synthesis or ATP hydrolysis with vectorial H+ transmembrane translocation .
Mode of Action
This compound binds to the subunit-c of the coupling factor o, or Fo, of the mitochondrial and bacterial ATP synthase complex . Once bound to the ATP synthase, this compound blocks proton translocation and inhibits ATP synthesis in both fungi and bacteria . This inhibition of ATP synthesis is attributed to the blocking of the proton flow through ATP synthase .
Biochemical Pathways
This compound affects the ATPase activity of the ATP synthase complex in bacterial membranes . It induces time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex . This dysregulated ATPase activity is likely a key factor in the depletion of cellular ATP .
Result of Action
The action of this compound results in a rapid loss of the mitochondrial membrane potential in certain organisms, such as Trypanosoma brucei . Additionally, it induces the loss of mitochondrial DNA in approximately 40%-50% of the treated parasites . This compound’s action on the ATP synthase results in an elevated concentration of extracellular protons and a subsequent anticipated increase in gentamicin uptake .
Action Environment
The action of this compound is influenced by the environment within the bacterial membranes. For instance, under conditions of membrane potential generation, this compound inhibits the ATPase activity of the ATP synthase complex . Moreover, higher concentrations of this compound induce time- and ATP-dependent decoupling of F1-ATPase activity from the venturicidin-inhibited, proton-transporting Fo complex .
Biochemical Analysis
Biochemical Properties
Venturicidin B plays a significant role in biochemical reactions as it acts as a potent inhibitor of the mitochondrial F0-ATP synthase complex . This interaction disrupts the proton gradient essential for ATP synthesis, thereby halting energy production within the cell .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of the ATP synthase complex. This disruption of ATP synthesis can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to subunit c of the ATP synthase complex . This binding disrupts the proton gradient that is essential for ATP synthesis, effectively halting energy production within the cell .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the ATP synthase complex. This interaction disrupts ATP synthesis, which can have downstream effects on metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely associated with the mitochondria, given its interaction with the mitochondrial ATP synthase complex
Preparation Methods
Synthetic Routes and Reaction Conditions: Venturicidin B is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Venturicidin B primarily undergoes reactions involving its macrolide ring and glycosylated moieties. These reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups within the macrolide ring.
Substitution: Substitution reactions can take place at the glycosylated moieties, where sugar units can be modified or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the macrolide ring, and substituted glycosylated analogs .
Scientific Research Applications
Comparison with Similar Compounds
Venturicidin A: Another glycosylated macrolide with similar antifungal properties.
Venturicidin C: A recently discovered analog with a similar mechanism of action but isolated from a different Streptomyces strain.
Irumamycin: A macrolide with structural similarities to Venturicidin B, known for its antifungal activity.
Uniqueness: this compound is unique due to its specific inhibition of the Fo sector of ATP synthase, making it highly effective in disrupting energy metabolism in both prokaryotic and eukaryotic cells. Its potent antifungal and antibiotic properties, combined with its ability to act as an adjuvant to other antibiotics, highlight its significance in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 | |
Record name | Venturicidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENTURICIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What distinguishes Venturicidin B from Venturicidin A?
A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of this compound yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.
Q2: Where can I find more detailed information about the structural characterization of this compound, such as its molecular formula, weight, and spectroscopic data?
A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for this compound. To obtain this information, it's recommended to consult the full research articles or other scientific databases.
Q3: Has the impact of structural modifications on the activity of this compound been investigated?
A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning this compound. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing this compound analogs and evaluating their antifungal properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.